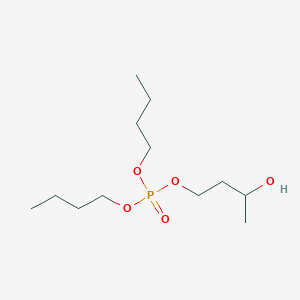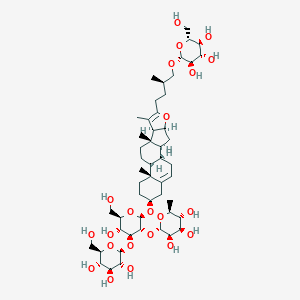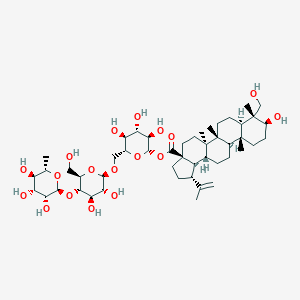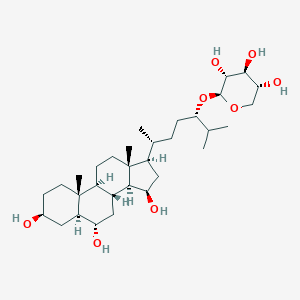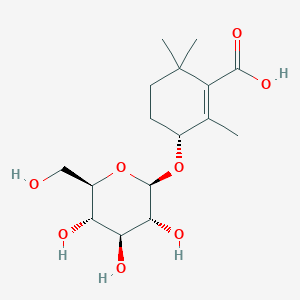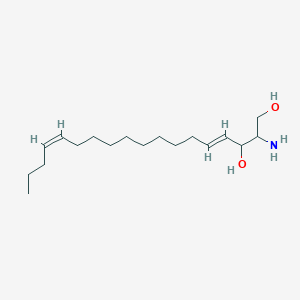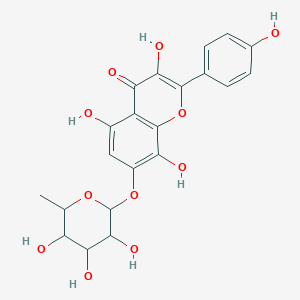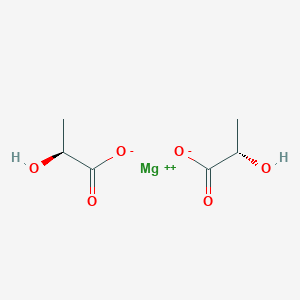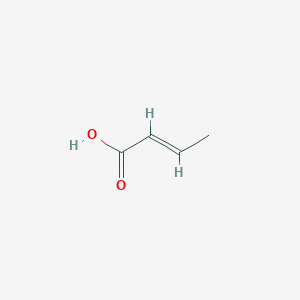
5-Bromovaleric acid
Vue d'ensemble
Description
5-Bromovaleric acid (5-BVA) is an organic acid that is widely used as a reagent in organic synthesis and as a catalyst in a variety of chemical reactions. It is a colorless, volatile, and slightly soluble liquid that is widely available in the form of its sodium salt. 5-BVA has many unique properties, such as low toxicity and high solubility in both aqueous and organic solvents, which make it an ideal choice for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Inhibitors for Aminoglycoside Resistant Bacteria
5-Bromovaleric acid plays a crucial role in the development of inhibitors targeting aminoglycoside-resistant bacteria . These inhibitors are essential in combating bacterial strains that have developed resistance to conventional aminoglycoside antibiotics, thus representing a significant advancement in medical research.
Preparation of Sequence-Specific Base Pair Mimics
Researchers utilize 5-Bromovaleric acid in the preparation of sequence-specific base pair mimics that act as topoisomerase IB inhibitors . These inhibitors are valuable in the study of DNA replication and transcription processes, offering insights into novel cancer therapies.
Organic Synthesis and Prostaglandin Construction
In organic chemistry, 5-Bromovaleric acid is used to construct the α-chain of the F2α series of prostaglandins . Prostaglandins are hormone-like substances that play a role in a variety of physiological functions, making this application significant for both research and therapeutic development.
Analytical Chemistry: Reverse Phase HPLC Method
The compound can be analyzed using the reverse phase High-Performance Liquid Chromatography (HPLC) method, which is a staple in analytical chemistry for the separation and quantification of compounds . This method is particularly useful for quality control and research in pharmaceuticals.
Nanomaterials and Semiconducting Nanocomposites
5-Bromovaleric acid is instrumental in the development of nanomaterials, such as nanodiamonds functionalized by carboxylic acid groups and water-soluble nanoplatelets of potassium graphite . It also aids in crafting semiconducting nanocomposites, which have applications in photovoltaic devices and electronics .
Mécanisme D'action
Target of Action
5-Bromovaleric acid is a cyclic fatty acid that has been used in organic synthesis .
Mode of Action
It is known to be used in the preparation of various compounds, such as 5-(3-dimethylammonio)propylammonio pentanoate bromide via reaction with 1,1-dimethyl-1,3-propylenediamine
Biochemical Pathways
5-Bromovaleric acid is used as an intermediate in the synthesis of a number of compounds, indicating that it may be involved in various biochemical pathways .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting that it may have diverse effects depending on the specific context of its use .
Propriétés
IUPAC Name |
5-bromopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062163 | |
| Record name | 5-Bromovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5-Bromovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 5-Bromovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-Bromovaleric acid | |
CAS RN |
2067-33-6 | |
| Record name | 5-Bromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromovaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7DY4J7HZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-Bromovaleric acid used in the synthesis of water-soluble nanodiamonds?
A1: 5-Bromovaleric acid plays a crucial role in functionalizing nanodiamonds to enhance their water solubility. [, , ] The process involves several steps:
- Salt formation and solubility enhancement: The resulting functionalized nanodiamonds, now bearing carboxylic acid groups, can be converted to their corresponding sodium salts upon treatment with sodium hydroxide. This salt formation significantly increases the water solubility of the nanodiamonds to 160 mg/L. [, ]
Q2: Can you elaborate on the use of 5-Bromovaleric acid in synthesizing imidazolium-based ionic liquids?
A2: 5-Bromovaleric acid serves as a key starting material in preparing a specific type of ionic liquid known as "Brønsted acidic imidazolium-typed ionic liquids". [] The synthesis involves the reaction of 5-Bromovaleric acid with 1-vinylimidazole. This reaction results in the formation of a novel ionic liquid characterized by both imidazolium and carboxylic acid functionalities.
- Enhanced acidity: The incorporation of the imidazolium ring structure into the carboxylic acid framework leads to a significant increase in the acidity of the resulting ionic liquid. This effect is attributed to the electron-withdrawing nature of the imidazolium group. []
- Polymerization capabilities: These unique ionic liquids can be further polymerized using ethylene glycol dimethacrylate. The resulting polymers exhibit intriguing morphological features, as revealed by scanning electron microscopy. []
Q3: How does 5-Bromovaleric acid contribute to the synthesis of alkylammonium zwitterionic amino acid derivatives? What characterization techniques were employed to study these derivatives?
A3: 5-Bromovaleric acid acts as a reactant in the synthesis of alkylammonium zwitterionic amino acid derivatives. [] It reacts with 1,1-dimethyl-1,3-propylenediamine to produce 5-(3-dimethylammonio)propylammonio pentanoate bromide.
- DFT Calculations: Density functional theory (DFT) calculations were performed to complement the experimental data. These calculations helped determine theoretical parameters like NMR chemical shifts and vibrational frequencies, further validating the experimental findings and offering a deeper understanding of the electronic structure and properties of the synthesized compounds. []
Q4: Beyond its use in materials science, are there applications of 5-Bromovaleric acid in other fields like organic synthesis?
A4: Yes, 5-Bromovaleric acid is a versatile building block in organic synthesis. For instance, it plays a key role in the diastereodivergent total synthesis of mosquito oviposition pheromone. [] In this multistep synthesis, 5-Bromovaleric acid serves as the starting point for building the target molecule's carbon framework. The synthesis involves a crucial chemoenzymatic epoxidation-lactonization step that utilizes a naturally occurring fatty acid to create the core structure of the pheromone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





